Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate

Description

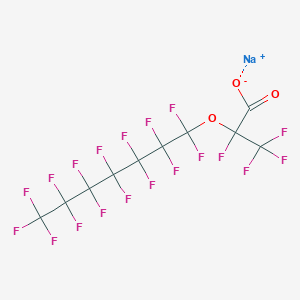

Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate (CAS: 62037-80-3, synonyms: Ammonium 2-(heptafluoropropoxy)tetrafluoropropionate) is a perfluorinated ether carboxylic acid (PFECA) salt. Its molecular structure features a perfluoroheptyloxy group (-OC₃F₇) attached to a tetrafluorinated propionate backbone. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds, conferring exceptional thermal and chemical stability . It is used industrially as a surfactant, lubricant, or coating additive due to its hydrophobic and oleophobic properties .

Properties

Molecular Formula |

C10F19NaO3 |

|---|---|

Molecular Weight |

552.06 g/mol |

IUPAC Name |

sodium;2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)propanoate |

InChI |

InChI=1S/C10HF19O3.Na/c11-2(1(30)31,8(22,23)24)32-10(28,29)7(20,21)5(16,17)3(12,13)4(14,15)6(18,19)9(25,26)27;/h(H,30,31);/q;+1/p-1 |

InChI Key |

IYOHRMYUBIPMGU-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate typically involves the reaction of perfluoroheptyl alcohol with tetrafluoropropionic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C7F15OH+CF3CF2COOH+NaOH→C10H2F19NaO3+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides (Cl-, Br-) or other anions can be used in substitution reactions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Perfluorinated alcohols.

Substitution: Various substituted perfluorinated compounds depending on the nucleophile used.

Scientific Research Applications

Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.

Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of fluorinated polymers and coatings, providing resistance to heat and chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the stability and permeability of cell membranes, making it useful in biological studies. The compound’s high electronegativity and hydrophobicity allow it to form stable complexes with various molecules, influencing their behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Groups

Target Compound :

- Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate: Molecular Formula: C₆H₄F₁₁NO₃ (ammonium salt form) . Structure: CF₃CF₂CF₂OCF(CF₃)COO⁻Na⁺.

Comparators :

Perfluorooctanoic Acid (PFOA, CAS: 335-67-1): Structure: CF₃(CF₂)₆COO⁻Na⁺. Key Difference: Lacks the ether oxygen and perfluoroalkoxy group, resulting in lower hydrolytic stability compared to PFECAs .

2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid (HFPO-DA, CAS: 1763-23-1) :

- Structure: CF₃CF₂CF₂OCF(CF₃)COOH (free acid form).

- Key Difference: The sodium salt of HFPO-DA is structurally identical to the target compound but differs in regulatory status (classified as a Substance of Very High Concern (SVHC) by ECHA) .

Methyl Perfluoro(2-methyl-3-oxahexanoate) (CAS: 13140-34-6): Structure: CF₃CF₂CF₂OCF(CF₃)COOCH₃. Key Difference: Esterified form with a methyl group instead of a sodium ion, leading to higher volatility and lower water solubility .

Physicochemical Properties

Key Observations :

- The sodium salt form enhances water solubility compared to esterified or acid forms.

- The perfluoroheptyloxy group increases molecular weight and persistence compared to shorter-chain PFAS like PFBS (perfluorobutane sulfonic acid) .

Environmental and Toxicological Profiles

Persistence and Bioaccumulation :

- This compound: High environmental persistence due to C-F bonds; detected in surface water globally .

- HFPO-DA :

- PFOA: Banned under the Stockholm Convention; linked to liver toxicity, endocrine disruption, and carcinogenicity .

Toxicity Data :

Biological Activity

Sodium 2-(perfluoroheptyloxy)tetrafluoropropionate is a perfluorinated compound that belongs to a class of substances known for their unique chemical properties, including high stability and resistance to environmental degradation. These characteristics make them of interest in various fields, including biochemistry, toxicology, and environmental science.

- Chemical Formula : C₁₃H₈F₁₁O₃S

- Molecular Weight : Approximately 400.12 g/mol

- Structure : The compound features a perfluorinated alkyl chain which contributes to its hydrophobic and lipophobic properties.

The biological activity of perfluorinated compounds (PFCs), including this compound, is often linked to their ability to interact with biological membranes and proteins. These interactions can lead to various effects:

- Cell Membrane Disruption : PFCs can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Protein Binding : They may bind to proteins, influencing enzymatic activity and signaling pathways.

- Endocrine Disruption : Some studies suggest that PFCs can interfere with hormonal functions by mimicking or blocking hormone receptors.

Toxicological Studies

While specific studies on this compound are scarce, research on related compounds provides insights into potential biological effects:

- Case Study 1 : A study on perfluorooctanoic acid (PFOA), a related compound, demonstrated hepatotoxicity in animal models, indicating possible liver damage mechanisms that could be relevant for similar compounds.

- Case Study 2 : Research involving perfluorinated sulfonates showed developmental toxicity in aquatic organisms, raising concerns about the ecological impact of PFCs.

Summary of Findings

| Study Type | Compound Tested | Biological Effect | Reference |

|---|---|---|---|

| In Vivo Toxicity | PFOA | Hepatotoxicity | |

| Ecotoxicology | Perfluorinated Sulfonates | Developmental toxicity in fish | |

| Protein Interaction | Various PFCs | Hormonal disruption |

Environmental Impact

Perfluorinated compounds are persistent in the environment due to their stable carbon-fluorine bonds. This persistence raises concerns regarding bioaccumulation and potential long-term ecological effects. Studies have shown that PFCs can accumulate in wildlife and may pose risks to biodiversity.

Regulatory Status

Due to their potential adverse effects, many countries have started regulating the use of PFCs. For instance, the European Union has implemented restrictions on certain perfluorinated substances under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.